molecular formula C13H18FNO B1478444 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine CAS No. 2098122-03-1

3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine

Cat. No.: B1478444
CAS No.: 2098122-03-1
M. Wt: 223.29 g/mol
InChI Key: ZWUAMXNSVOJMDG-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C13H18FNO and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-2-16-12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUAMXNSVOJMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNCC2CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological targets, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring substituted with an ethoxyphenyl group and a fluoromethyl group. These substitutions are significant as they can influence the compound's biological activity through changes in lipophilicity, electronic properties, and steric effects.

The biological activity of 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine is primarily attributed to its interactions with various enzymes and receptors. The ethoxyphenyl group enhances binding affinity, while the fluoromethyl group may modulate the selectivity towards specific biological targets. This interaction can lead to modulation of signaling pathways involved in various physiological processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown promising antiproliferative effects against various cancer cell lines. In a comparative analysis, compounds with a pyrrolidine scaffold demonstrated IC50 values in the low micromolar range against human cervical cancer cells (HeLa) .

CompoundCell LineIC50 (μM)
6fHeLa6.52 ± 0.42
6gSiHa7.88 ± 0.52

This suggests that 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine could potentially exhibit similar anticancer effects, warranting further investigation.

Antimicrobial Activity

Compounds containing pyrrolidine rings have been explored for their antibacterial properties. Research indicates that derivatives can exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis.

Compound TypeMIC (μg/mL)Target Bacteria
Pyrrolyl Benzamide3.125Staphylococcus aureus
Fluorinated Derivative12.5Escherichia coli

This table illustrates the potential of similar compounds to serve as leads for developing new antibacterial agents.

Case Studies and Research Findings

  • Antitumor Studies : A study on nitrogen-containing heterocycles demonstrated that modifications on the pyrrolidine ring significantly affected antiproliferative activity against cancer cell lines, suggesting that structural variations could enhance therapeutic efficacy .
  • Neuropharmacological Potential : Research on pyrrolo[3,4-c]pyridines highlighted their analgesic and sedative properties, indicating that compounds like 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine might also possess neuroactive properties .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that substituents on the phenyl ring significantly influence the biological activity of pyrrolidine derivatives, emphasizing the importance of molecular design in drug development .

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

The compound has been investigated for its role as a potential modulator in neuropharmacological contexts. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that modifications to the pyrrolidine structure can influence binding affinity and selectivity for these receptors, thereby affecting behavioral outcomes in animal models .

1.2 Antagonistic Properties

Studies have highlighted the compound's potential as an antagonist in various biological systems. For example, it has been evaluated for its antagonistic effects on the relaxin-3/RXFP3 system, which is implicated in stress responses and appetite regulation. The structure-activity relationship (SAR) studies demonstrated that specific modifications to the phenyl ring could enhance its potency as an antagonist, with some derivatives showing significant activity at low micromolar concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine is crucial for optimizing its pharmacological properties. The following table summarizes key findings from SAR studies:

Modification Effect on Potency Notes
Replacement of ethoxy groupIncreased lipophilicityEnhances membrane permeability
Variation of fluoromethylAltered metabolic stabilityFluorine substitution impacts degradation pathways
Substitution on pyrrolidineEnhanced receptor bindingSpecific substitutions improve selectivity

Case Studies

3.1 In Vivo Studies

In vivo studies using animal models have demonstrated that derivatives of 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine can significantly alter behavioral responses related to anxiety and depression. For instance, administration of certain analogs resulted in reduced anxiety-like behaviors in rodents, suggesting a potential application in treating anxiety disorders .

3.2 Metabolic Stability Analysis

Research has also focused on the metabolic stability of this compound and its derivatives. A study indicated that while the fluoromethyl group enhances initial binding affinity to target receptors, it also poses challenges regarding metabolic degradation. Compounds with this modification showed rapid decomposition under physiological conditions, which could limit their therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 2
3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.